molecular formula C20H21N3O4S2 B2803404 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 896676-06-5

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2803404
CAS RN: 896676-06-5
M. Wt: 431.53
InChI Key: MUVVBNBKUQIYDO-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a benzamide derivative that has been synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

Synthesis and Biological Activity

Compounds derived from thiazole and thiazoline, with modifications including benzamide groups, have been synthesized and evaluated for their biological activities. These activities range from anti-inflammatory and antimicrobial to antitumor properties.

  • Anti-inflammatory Activity : Certain thiazole derivatives have demonstrated anti-inflammatory properties across various models, indicating potential for the development of new anti-inflammatory drugs (Lynch et al., 2006).
  • Antitumor Properties : New compounds with a thiazole backbone have shown promising anticancer activity, highlighting the potential for these molecules in the search for novel anticancer agents (Horishny et al., 2020).
  • Antimicrobial Agents : Thiazole derivatives have also been synthesized for their antimicrobial activity, with some molecules exhibiting potent effects against a range of pathogenic strains, suggesting their usefulness in developing new antimicrobial drugs (Bikobo et al., 2017).

Enzyme Inhibition and Other Mechanisms

  • Enzyme Inhibition : N-benzothiazol-2-yl-amides, synthesized through copper-catalyzed intramolecular cyclization processes, have been explored for their high-affinity inhibition of specific enzymes, indicating potential applications in drug discovery and medicinal chemistry (Wang et al., 2008).

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-13-3-4-14(2)18-17(13)21-20(28-18)22-19(24)15-5-7-16(8-6-15)29(25,26)23-9-11-27-12-10-23/h3-8H,9-12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVVBNBKUQIYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

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